molecular formula C26H21Li2N3O13S2 B11930150 TFAX 488,SE (dilithium)

TFAX 488,SE (dilithium)

Cat. No.: B11930150
M. Wt: 661.5 g/mol
InChI Key: MNHRWGUFXBNOTA-UHFFFAOYSA-N
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Description

TFAX 488,SE (dilithium) is a green fluorescent dye known for its pH insensitivity over a broad range (pH 4-10). It forms exceptionally bright and photostable conjugates with proteins or antibodies, such as goat anti-mouse immunoglobulin G and streptavidin . This compound is widely used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TFAX 488,SE (dilithium) involves the reaction of a suitable precursor with a dilithium salt under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of TFAX 488,SE (dilithium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

TFAX 488,SE (dilithium) primarily undergoes conjugation reactions with proteins or antibodies. These reactions are facilitated by the presence of reactive groups on the dye molecule that form stable covalent bonds with amino groups on the target molecules .

Common Reagents and Conditions

The common reagents used in these reactions include proteins or antibodies with available amino groups. The reactions are typically carried out under mild conditions to preserve the integrity of the biological molecules .

Major Products

The major products formed from these reactions are bright and photostable conjugates of TFAX 488,SE (dilithium) with proteins or antibodies. These conjugates are used in various fluorescence-based assays and imaging techniques .

Properties

Molecular Formula

C26H21Li2N3O13S2

Molecular Weight

661.5 g/mol

InChI

InChI=1S/C20H14N2O9S2.C6H7NO4.2Li/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-4(8)11-7-5(9)2-3-6(7)10;;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);2-3H2,1H3;;

InChI Key

MNHRWGUFXBNOTA-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].CC(=O)ON1C(=O)CCC1=O.C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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